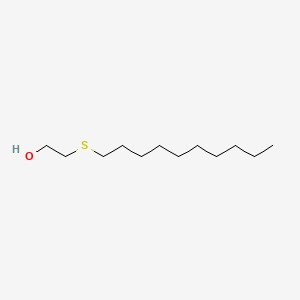

Ethanol, 2-decylthio-

Vue d'ensemble

Description

2-Decylthio-ethanol is a biochemical.

Applications De Recherche Scientifique

Cryoglue for Mounting Biological Specimens

- Ethanol mixtures, including 2-decylthio-ethanol, are utilized as a cryoglue for mounting vitrified biological specimens during ultrathin cryosectioning. This process enables the attachment or embedding of biological samples at low temperatures, facilitating detailed microscopy studies (Richter, 1994).

Studying Ethanol's Effects on Biological Systems

- Research on ethanol's impact on biological systems, such as its effect on rat liver cell injury, provides insights into the protective properties of certain compounds against ethanol-induced damage. This research contributes to understanding the broader implications of ethanol in biochemical and medical contexts (Chirdchupunseree & Pramyothin, 2010).

Chemical Synthesis and Transformations

- Ethanol, including derivatives like 2-decylthio-ethanol, plays a role in chemical synthesis and transformations. It's used in processes such as the methylenation of carbonyl compounds, demonstrating its utility in organic chemistry and material science (Watanabe, Shiono, & Mukaiyama, 1975).

Photocatalytic Applications

- Ethanol derivatives are involved in photocatalytic processes for splitting alcohols into hydrogen and corresponding carbonyl compounds. This application is significant in hydrogen production and chemical industry, showcasing the versatility of ethanol in renewable energy research (Chai et al., 2016).

Corrosion Inhibition in Industrial Applications

- Ethanol extracts, including those containing 2-decylthio-ethanol, are studied for their potential as corrosion inhibitors, protecting materials like carbon steel in harsh industrial environments. This research highlights the practical applications of ethanol in material preservation and engineering (Njoku, Li, Igaz, & Oguzie, 2018).

Educational Applications in Chemistry

- Ethanol, including 2-decylthio-ethanol, is used in educational contexts to teach the societal dimensions of chemistry. It serves as a model substance in lessons focusing on renewable energy sources and their impact on society (Feierabend & Eilks, 2011).

Investigating Ethanol's Interaction with Membranes

- Studies exploring how ethanol interacts with phospholipid bilayers provide insights into the biophysical effects of ethanol on cellular membranes. This research is fundamental in understanding ethanol's impact on biological systems at the molecular level (Barry & Gawrisch, 1994).

Controlled Release of Bioactives

- Ethanol derivatives are used in developing materials for the controlled release of bioactives. This application is crucial in sectors like pharmaceuticals and food technology, where controlled release enhances product efficacy and stability (Zarandona et al., 2020).

Fuel and Combustion Research

- Ethanol and its derivatives are key subjects in fuel and combustion research, contributing to the development of renewable energy sources and understanding of combustion chemistry (Mittal et al., 2014).

Propriétés

Numéro CAS |

41891-88-7 |

|---|---|

Nom du produit |

Ethanol, 2-decylthio- |

Formule moléculaire |

C12H26OS |

Poids moléculaire |

218.4 g/mol |

Nom IUPAC |

2-decylsulfanylethanol |

InChI |

InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h13H,2-12H2,1H3 |

Clé InChI |

MWVYOMQTCFCPHY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCSCCO |

SMILES canonique |

CCCCCCCCCCSCCO |

Apparence |

Solid powder |

Autres numéros CAS |

41891-88-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-Decylthio-ethanol; 2-Decylthioethanol; 2-Hydroxyethyl decyl sulfide; 2-N-Decylthioethanol; BRN 1849711; Decyl 2-hydroxyethyl sulfide; EINECS 255-576-8; Ethanol, 2-decylthio-; NSC 84188; UNII-N56NUV4YDP. |

Origine du produit |

United States |

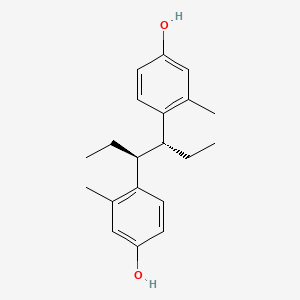

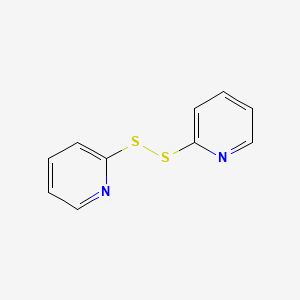

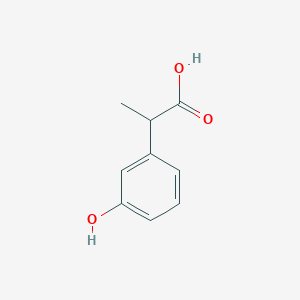

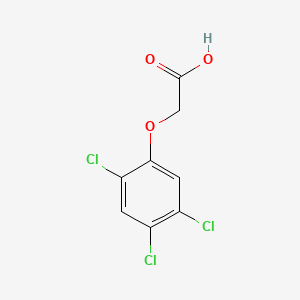

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

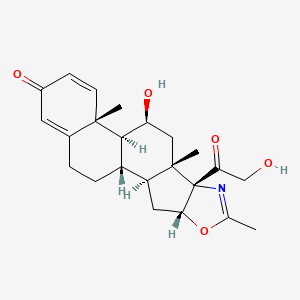

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide](/img/structure/B1663990.png)